molecular formula C13H9F3O3S B14700967 Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester CAS No. 17763-65-4

Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester

Cat. No.: B14700967
CAS No.: 17763-65-4
M. Wt: 302.27 g/mol
InChI Key: RKXHGAAXTVZDNE-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester (CAS: Not explicitly provided in evidence; structurally related compounds are referenced) is a trifluoromethanesulfonate (triflate) ester derivative featuring a biphenyl group substituted at the 2-position. Triflates are widely recognized in organic synthesis as excellent leaving groups due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl (Tf) group, which stabilizes the transition state during nucleophilic substitution or cross-coupling reactions. The biphenyl moiety introduces steric and electronic effects that influence reactivity, solubility, and applications in catalysis or material science.

This compound is structurally analogous to other aryl triflates but distinguished by its biphenyl backbone. Its synthesis likely involves the reaction of 2-biphenol with trifluoromethanesulfonic anhydride (Tf2O), a common method for preparing aryl triflates .

Properties

CAS No.

17763-65-4

Molecular Formula

C13H9F3O3S

Molecular Weight

302.27 g/mol

IUPAC Name

(2-phenylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

RKXHGAAXTVZDNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Pyridine or N,N-diisopropylethylamine (DIPEA) are commonly employed to scavenge the generated triflic acid. For example, DIPEA enhances reaction efficiency in polar aprotic solvents like dichloromethane or acetonitrile.
  • Solvent Systems : Anhydrous conditions are critical to prevent hydrolysis of Tf2O. Dichloromethane (DCM) and acetonitrile (MeCN) are preferred due to their inertness and ability to solubilize both reactants.
  • Stoichiometry : A 1:1 molar ratio of biphenyl-2-ol to Tf2O typically suffices, though slight excesses of Tf2O (1.2 equiv) may improve yields.

Example Procedure :
Biphenyl-2-ol (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. DIPEA (1.5 equiv) is added, followed by dropwise addition of Tf2O (1.2 equiv) at 0°C. The reaction is stirred for 2–4 hours, quenched with water, and extracted. Purification via column chromatography yields the triflate in 75–85% yield.

SuFEx-Based Triflation with In Situ Generation of Trifluoromethanesulfonyl Fluoride

Sulfur fluoride exchange (SuFEx) chemistry has emerged as a robust method for triflate synthesis, particularly for sensitive substrates. This method utilizes N-phenyltrifluoromethanesulfonimide (PhNTf2) and potassium bifluoride (KHF2) to generate trifluoromethanesulfonyl fluoride (CF3SO2F) gas, which reacts with biphenyl-2-ol in a two-chamber reactor.

Key Advantages

  • Chemoselectivity : The gas-phase delivery of CF3SO2F minimizes side reactions, enabling high functional group tolerance.
  • Scalability : Gram-scale synthesis is feasible without chromatographic purification, as demonstrated in recent protocols.

Experimental Setup :

  • Generation Chamber : PhNTf2 (1.5 equiv) and KHF2 (1.0 equiv) in MeCN produce CF3SO2F gas.
  • Reaction Chamber : Biphenyl-2-ol (1.0 equiv) and DIPEA (1.5–3.0 equiv) in MeCN/H2O (3:1) absorb the gas at room temperature.
  • Work-Up : The mixture is extracted with ethyl acetate, washed with brine, and concentrated to afford the triflate in 90–95% yield (19F NMR).

Metal-Catalyzed Triflation Reactions

Palladium-catalyzed methods offer an alternative route, particularly for functionalized biphenyl derivatives. These approaches often employ aryl halides or pseudohalides as substrates, with trifluoromethanesulfonyl salts serving as triflyl sources.

Palladium-Mediated C–H Triflation

A notable example involves the use of biphenyl-2-yl triflate itself as a substrate in Pd-catalyzed C–H alkylation reactions. While this method is more relevant to downstream applications, it underscores the compound’s stability under metal catalysis.

Limitations :

  • Requires pre-functionalized biphenyl precursors.
  • Lower yields (60–70%) compared to direct triflation methods.

Alternative Methods and Recent Advances

Electrophilic Triflation with Triflic Acid

Though less common due to handling challenges, triflic acid (TfOH) can directly triflate biphenyl-2-ol under strongly acidic conditions. This method is limited by competing side reactions, such as sulfonation, but remains viable for substrates resistant to anhydride-based approaches.

Solid-Phase Synthesis

Recent advances explore polymer-supported reagents for triflate synthesis, enabling catalyst recovery and reducing waste. For instance, polystyrene-bound DIPEA facilitates triflation in flow reactors, though yields remain moderate (65–70%).

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Functional Group Tolerance
Direct Triflation (Tf2O) 75–85 0°C, anhydrous High Moderate
SuFEx (CF3SO2F) 90–95 RT, biphasic High High
Palladium-Catalyzed 60–70 60°C, DMF Moderate Low
Triflic Acid 50–60 Harsh acidic Low Low

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonic acid group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding sulfonic acids or reduction to yield biphenyl derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for esterification, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include biphenyl derivatives, sulfonic acids, and various substituted biphenyl compounds. These products have significant applications in organic synthesis and industrial processes .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester involves its ability to act as a strong acid and a nucleophile. The trifluoromethanesulfonic acid group can donate protons and participate in acid-catalyzed reactions, while the biphenyl structure can undergo various substitution and addition reactions. The molecular targets and pathways involved include enzyme active sites, protein binding domains, and nucleophilic centers in organic molecules .

Comparison with Similar Compounds

(a) Positional Isomers: [1,1'-Biphenyl]-3-yl Triflate (CAS: 655226-95-2)

  • Structural Difference : Substitution at the biphenyl 3-position instead of 2-position.
  • Electronic effects may also differ due to altered conjugation with the biphenyl system .

(b) 4,4'-Bis(trifluoromethanesulfonyloxy)biphenyl (CAS: 112752-02-0)

  • Structural Difference : Contains triflate groups at both 4- and 4'-positions of the biphenyl ring.
  • Impact : The dual substitution increases electron-withdrawing effects, making it a potent electrophile. However, steric bulk may limit its utility in reactions requiring planar transition states (e.g., Suzuki-Miyaura couplings) .

(c) Pyridyl Triflates (e.g., 4-Methyl-2-pyridyl triflate, CAS: 179260-78-7)

  • Structural Difference : Triflate group attached to a pyridine ring instead of biphenyl.
  • Impact : Pyridyl triflates are more electron-deficient due to the nitrogen atom’s inductive effect, accelerating reactions with nucleophiles. They are widely used in coupling reactions for heterocyclic synthesis .

Reactivity in Cross-Coupling Reactions

Compound Reaction Type Key Findings Reference
[1,1'-Biphenyl]-2-yl Triflate Suzuki-Miyaura Coupling Moderate reactivity due to steric hindrance; requires Pd catalysts with bulky ligands (e.g., JohnPhosAuCl) .
4-Methyl-2-pyridyl Triflate Negishi Coupling High reactivity with organozinc reagents; used to synthesize methyl-substituted bipyridines .
4,4'-Bis(triflate)biphenyl Carbonylative Coupling Forms conjugated diaryl ketones efficiently but requires elevated temperatures .

Key Research Findings

  • Synthetic Utility : Biphenyl triflates are less reactive than pyridyl or phenyl triflates in cross-coupling reactions but offer unique selectivity in constructing sterically hindered biaryl systems .
  • Electronic Effects : The Tf group’s electron-withdrawing nature dominates reactivity, but the biphenyl backbone introduces additional π-π interactions that influence substrate binding in catalytic processes .

Data Tables

Table 1: Physicochemical Properties of Selected Triflates

Compound Molecular Formula Molecular Weight CAS Number Solubility (Polar Solvents)
[1,1'-Biphenyl]-2-yl Triflate C13H9F3O3S 302.27 g/mol N/A Low
4-Methyl-2-pyridyl Triflate C7H6F3NO3S 257.19 g/mol 179260-78-7 High
4,4'-Bis(triflate)biphenyl C14H8F6O6S2 498.33 g/mol 112752-02-0 Moderate

Table 2: Reaction Performance in Cross-Coupling

Compound Reaction Yield (%) Catalyst System Temperature (°C)
[1,1'-Biphenyl]-2-yl Triflate 65–75 Pd(OAc)2/JohnPhos 80–100
4-Methyl-2-pyridyl Triflate 85–95 Pd(PPh3)4 60–80
4,4'-Bis(triflate)biphenyl 70–80 PdCl2(dppf) 100–120

Q & A

Q. What are the common synthetic routes for preparing Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester?

  • Methodological Answer : The compound is typically synthesized via esterification of trifluoromethanesulfonic acid with a biphenyl alcohol derivative. A two-step approach is often employed:

Activation of the hydroxyl group : Use a triflating reagent (e.g., trifluoromethanesulfonic anhydride) under anhydrous conditions with a base like pyridine or triethylamine to activate the hydroxyl group on the biphenyl scaffold.

Esterification : React the activated intermediate with [1,1'-biphenyl]-2-ol in the presence of a Lewis acid catalyst (e.g., AlCl₃) at low temperatures (-20°C to 0°C) to minimize side reactions .

  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and confirm biphenyl coupling patterns.
  • ¹⁹F NMR : Detect the trifluoromethyl group (δ -75 to -80 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and stereoelectronic effects .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; ≥95% purity is standard for research-grade material.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Toxicity Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential respiratory irritancy (observe OSHA PEL guidelines).
  • Storage : Store in amber vials at -20°C under inert gas (argon) to prevent hydrolysis.
  • Disposal : Neutralize with aqueous sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. What experimental approaches are used to study the compound's role as a photoacid generator (PAG) in photolithography?

  • Methodological Answer :
  • Photochemical Efficiency :

UV-Vis Spectroscopy : Measure absorbance spectra (200–400 nm) to identify photoactive wavelengths.

Acid Generation Quantification : Use a pH-sensitive fluorescent probe (e.g., pyranine) in a polymer film; irradiate with UV light (e.g., 365 nm) and track proton release via fluorescence quenching .

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C is ideal for semiconductor processing) .

Q. How can computational methods predict the reactivity of this compound in organic synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) :

Geometry Optimization : Use B3LYP/6-31G(d) to model the ester’s electronic structure.

Transition State Analysis : Calculate activation barriers for nucleophilic substitution (e.g., SN2 mechanisms) at the triflate group .

  • Solvent Effects : Simulate solvation (e.g., PCM model) to predict reactivity in polar aprotic solvents (e.g., DMF, acetonitrile).

Q. How do researchers resolve contradictions in reported reaction yields for triflate-mediated coupling reactions?

  • Methodological Answer :
  • Parameter Optimization :

Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for cross-coupling efficiency.

Solvent Polarity : Compare yields in THF (low polarity) vs. DMSO (high polarity).

  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., biphenyl derivatives from premature triflate hydrolysis) .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Investigate the role of biphenyl π-stacking in stabilizing transition states during nucleophilic attacks.
  • Environmental Impact : Conduct ecotoxicology assays (e.g., Daphnia magna LC₅₀) to assess aquatic toxicity .

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